molecular formula C11H10N2O B1288087 3-(1H-pyrazol-1-ylmethyl)benzaldehyde CAS No. 78425-11-3

3-(1H-pyrazol-1-ylmethyl)benzaldehyde

Cat. No. B1288087
CAS RN: 78425-11-3
M. Wt: 186.21 g/mol
InChI Key: VKSSMLBTEXYZDT-UHFFFAOYSA-N
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Description

The compound "3-(1H-pyrazol-1-ylmethyl)benzaldehyde" is a derivative of benzaldehyde with a pyrazolylmethyl substituent. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related pyrazole derivatives and their potential reactions, which can be extrapolated to understand the behavior of "3-(1H-pyrazol-1-ylmethyl)benzaldehyde".

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-component reactions or cyclometalation. For instance, a one-pot, three-component synthesis method is described for the creation of pyrazole derivatives under solvent-free conditions, which could potentially be adapted for the synthesis of "3-(1H-pyrazol-1-ylmethyl)benzaldehyde" . Additionally, cyclometalation reactions of poly(pyrazolylmethyl)benzenes have been shown to produce complex structures, suggesting that "3-(1H-pyrazol-1-ylmethyl)benzaldehyde" could also participate in such reactions .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized by various spectroscopic methods and X-ray crystallography. For example, the structure of a novel pyrazole derivative was confirmed by single-crystal X-ray diffraction studies . This implies that the molecular structure of "3-(1H-pyrazol-1-ylmethyl)benzaldehyde" could similarly be elucidated using these techniques.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For instance, they can react with benzaldehydes to form condensation products , or participate in reactions that involve the formation of fused heterocyclic systems . These studies suggest that "3-(1H-pyrazol-1-ylmethyl)benzaldehyde" may also engage in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied using spectroscopic methods and theoretical calculations. For example, the electronic structures of pyrazole compounds have been optimized and calculated using DFT methods, and their thermal decomposition has been analyzed by thermogravimetric analysis . These approaches could be applied to "3-(1H-pyrazol-1-ylmethyl)benzaldehyde" to predict its properties and reactivity.

Scientific Research Applications

1. Green Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives

In a study by Sikandar et al. (2020), a novel, environmentally friendly method was developed for synthesizing dihydropyrano[2,3-c]pyrazole derivatives. This method utilized a one-pot multi-component reaction involving various substituted benzaldehydes, demonstrating a green approach with excellent yields and simple work-up procedures (Sikandar et al., 2020).

2. Development of PCN Pincer Palladium(II) Complexes

Hou et al. (2011) synthesized unsymmetrical PCN pincer Pd(II) complexes using (pyrazolyl)aryl phosphinite ligands, which included 3-(3,5-dimethylpyrazol-1-ylmethyl)benzyl alcohol. These complexes displayed low activity in the allylation of benzaldehyde, highlighting their potential for specific catalytic applications (Hou et al., 2011).

3. Synthesis of Functionalized Pyrazoles

Alizadeh et al. (2013) reported an efficient approach for preparing functionalized 5-aryl-3-(methylsulfanyl)-1H-pyrazoles. This involved a three-component reaction using benzaldehydes, providing a plausible mechanism and high yields (Alizadeh et al., 2013).

4. Creation of Benzimidazole-Pyrazoline Hybrid Molecules

Ibraheem et al. (2020) developed benzimidazole-pyrazoline hybrid molecules with potential anti-diabetic properties. This synthesis involved a multi-step reaction with various benzaldehydes, leading to compounds with significant α-glucosidase inhibition activity (Ibraheem et al., 2020).

properties

IUPAC Name

3-(pyrazol-1-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-9-11-4-1-3-10(7-11)8-13-6-2-5-12-13/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSSMLBTEXYZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594630
Record name 3-[(1H-Pyrazol-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-1-ylmethyl)benzaldehyde

CAS RN

78425-11-3
Record name 3-[(1H-Pyrazol-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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